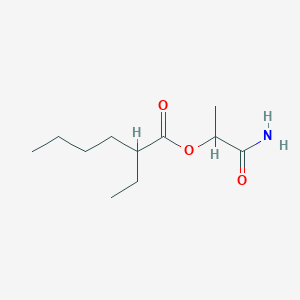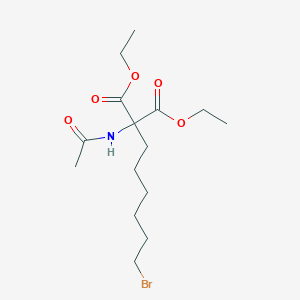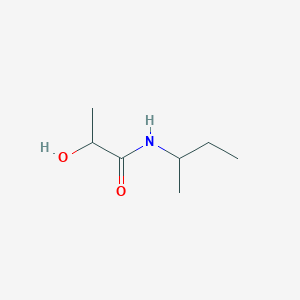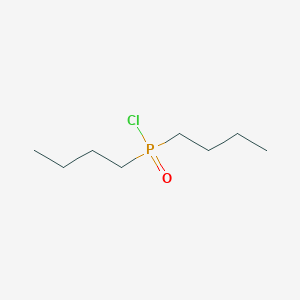
Phosphinic chloride, dibutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic chloride, dibutyl- is an organophosphorus compound with the molecular formula C8H18ClOP. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic chloride, dibutyl- can be synthesized through the reaction of dibutylphosphine oxide with thionyl chloride in toluene. The reaction is typically carried out under heating conditions for about 0.5 hours . The general reaction scheme is as follows:
(C4H9)2P(O)H+SOCl2→(C4H9)2P(O)Cl+SO2+HCl
Industrial Production Methods
Industrial production of phosphinic chloride, dibutyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic chloride, dibutyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic acid derivatives.
Hydrolysis: It hydrolyzes in the presence of water to form dibutylphosphinic acid and hydrochloric acid.
Oxidation: It can be oxidized to form dibutylphosphinic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Toluene, chloroform
Conditions: Heating, presence of catalysts
Major Products
Dibutylphosphinic acid: Formed through hydrolysis or oxidation.
Phosphinic acid derivatives: Formed through substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
Phosphinic chloride, dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphinic acid derivatives.
Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes.
Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphinic chloride, dibutyl- involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various phosphinic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Phosphinic chloride, dibutyl- can be compared with other similar compounds such as:
Phosphonic chloride, dibutyl-: Similar in structure but contains a P=O bond instead of a P-Cl bond.
Phosphoric chloride, dibutyl-: Contains a P=O bond and is more oxidized compared to phosphinic chloride, dibutyl-.
Phosphinic acid, dibutyl-: The hydrolyzed form of phosphinic chloride, dibutyl-.
The uniqueness of phosphinic chloride, dibutyl- lies in its reactivity and versatility in forming various derivatives, making it a valuable reagent in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
1-[butyl(chloro)phosphoryl]butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClOP/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVPJIVTLVQUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382753 |
Source


|
| Record name | Phosphinic chloride, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683-16-9 |
Source


|
| Record name | Phosphinic chloride, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

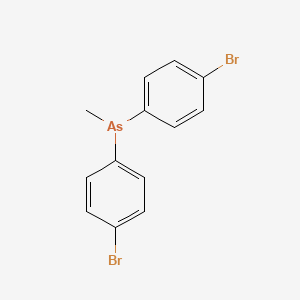
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)
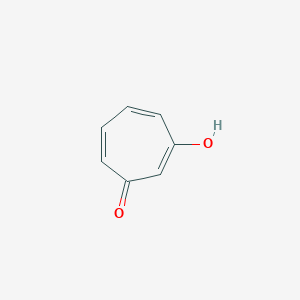
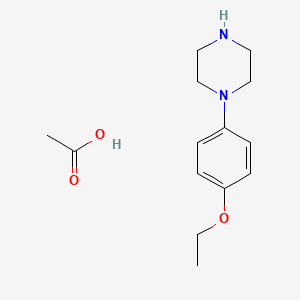
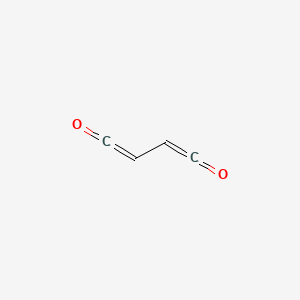
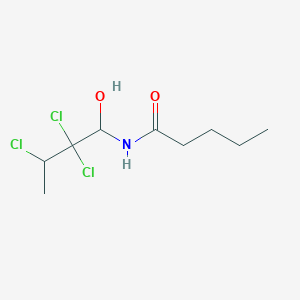

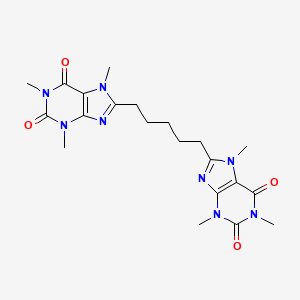
![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
